molecular formula C15H16N2O3S B1456688 methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate CAS No. 1428139-07-4

methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

Cat. No. B1456688
CAS RN: 1428139-07-4
M. Wt: 304.4 g/mol
InChI Key: ZJWQSBGRPJHKNS-UHFFFAOYSA-N
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Description

Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives like the one mentioned have been studied for their anticancer properties . They are of particular interest in the development of new chemotherapeutic agents. The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth or inducing apoptosis in tumor cells.

Organic Electronics: Semiconductors

In the field of organic electronics , thiophene derivatives are used to create organic semiconductors . These materials are essential for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are used in flexible displays and lighting applications.

Material Science: Corrosion Inhibitors

The application of thiophene derivatives in material science as corrosion inhibitors is significant . They can be applied to surfaces to prevent corrosion, which is crucial for extending the life of metal structures and components in various industries.

Pharmaceutical Industry: Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory properties . This makes them valuable in the pharmaceutical industry for the development of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to reduce inflammation and pain.

Biological Research: Antimicrobial Activity

The antimicrobial activity of thiophene derivatives is another important area of application . These compounds can be designed to target specific microbial pathways, offering a potential route for new antibiotic drugs.

Advanced Synthesis Techniques: Heterocyclization

Thiophene derivatives are often synthesized through heterocyclization reactions . The compound could be used in advanced synthesis techniques to create aminothiophene derivatives, which have various applications in medicinal chemistry and material science.

properties

IUPAC Name

methyl 2-[[2-cyano-5-(5-methylthiophen-2-yl)-3-oxocyclohexen-1-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-3-4-14(21-9)10-5-12(17-8-15(19)20-2)11(7-16)13(18)6-10/h3-4,10,17H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWQSBGRPJHKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC(=C(C(=O)C2)C#N)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
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methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

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